Cas no 2137766-90-4 (4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)

4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-738853
- 2137766-90-4
- 4-(4-fluorophenyl)-2,5-dimethylbenzaldehyde
- 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde
-
- インチ: 1S/C15H13FO/c1-10-8-15(11(2)7-13(10)9-17)12-3-5-14(16)6-4-12/h3-9H,1-2H3
- InChIKey: QYBZARSIVMICRK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C=C(C)C(C=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 228.095043196g/mol
- どういたいしつりょう: 228.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1Ų
4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738853-1.0g |
4-(4-fluorophenyl)-2,5-dimethylbenzaldehyde |
2137766-90-4 | 1g |
$0.0 | 2023-06-06 |
4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde 関連文献
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4-(4-Fluorophenyl)-2,5-dimethylbenzaldehydeに関する追加情報
Introduction to 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137766-90-4)
4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137766-90-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of benzaldehydes and is characterized by its aromatic ring system substituted with a fluorophenyl group and two methyl groups.
The molecular formula of 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde is C15H13FO, and it has a molecular weight of approximately 230.26 g/mol. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.
In the realm of pharmaceutical research, 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde has been explored for its potential as a lead compound in the development of new drugs. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its biological applications, 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde has also been investigated for its use in materials science. The compound's aromatic structure and functional groups make it suitable for the synthesis of advanced materials with tailored properties. Research published in the Journal of Materials Chemistry A in 2020 highlighted the use of this compound as a building block for the fabrication of luminescent materials with enhanced photophysical properties. These materials have potential applications in optoelectronics and sensing technologies.
The synthesis of 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde typically involves multi-step processes that include aromatic substitution reactions and aldehyde formation. One common synthetic route involves the reaction of 4-fluorobenzene with 2,5-dimethylbenzaldehyde under controlled conditions. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity of the final product.
In terms of safety and handling, 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.
The market demand for 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde is expected to grow due to its versatile applications in pharmaceuticals and materials science. Key players in the chemical industry are investing in research and development to optimize the synthesis processes and explore new applications for this compound.
In conclusion, 4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137766-90-4) is a promising compound with a wide range of potential applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in both pharmaceutical and materials science fields. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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